N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzene-1-sulfonamide
Description
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a dihydropyridazine core substituted with a 4-chlorophenyl group and linked via an ethyl chain to a 3,5-dimethylbenzenesulfonamide moiety. The compound’s structure combines a sulfonamide pharmacophore, known for its role in enzyme inhibition (e.g., carbonic anhydrase), with a dihydropyridazine ring, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-14-11-15(2)13-18(12-14)28(26,27)22-9-10-24-20(25)8-7-19(23-24)16-3-5-17(21)6-4-16/h3-8,11-13,22H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOIRXUVYXURLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.
Attachment of the Sulfonamide Moiety: The final step involves the sulfonation of the intermediate compound to attach the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Reactivity of Functional Groups
Reaction Conditions and Catalysts
-
Suzuki Coupling : Pd(PPh₃)₄, Cs₂CO₃, and microwave irradiation (100–120°C) .
-
Sulfonamide Formation : Triethylamine (TEA) as a base in dichloromethane (DCM) at 0–25°C .
Mechanistic Pathways
a. Sulfonamide Hydrolysis
-
Acidic Conditions : Protonation of the sulfonamide nitrogen followed by nucleophilic attack by water, leading to cleavage into sulfonic acid and amine .
-
Basic Conditions : Deprotonation and hydroxide ion attack, yielding sulfonate salts .
b. Electrophilic Substitution on Pyridazinone
-
The electron-deficient pyridazinone ring directs electrophiles to the C-4 position. For example, bromination proceeds via a bromonium ion intermediate stabilized by conjugation .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, forming CO₂ and chlorinated byproducts.
-
Photodegradation : Exposure to UV light induces cleavage of the sulfonamide bond, requiring storage in amber vials .
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic (pH < 2) or basic (pH > 12) environments .
Scientific Research Applications
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on molecular features and inferred physicochemical or pharmacological properties.
Structural Analogues and Key Differences
Compound 1 :
- Name : 4-(3-(1-{[3-(2-methoxyethoxy)phenyl]methyl}-6-oxo-1,6-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylbenzene-1-sulfonamide
- CAS : 1571028-37-9
- Structure :
- Core : Dihydropyridine (vs. dihydropyridazine in the target compound).
- Substituents : Methoxyethoxy group on the benzyl side chain; oxadiazole ring.
- Sulfonamide : N-methylbenzenesulfonamide.
- Inferred Properties :
Compound 2 :
- Name : 4-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide
- CAS : 400086-25-1
- Structure :
- Core : Dihydropyridine (vs. dihydropyridazine).
- Substituents : 3,4-Dichlorobenzyl group; 4-chlorobenzenesulfonamide.
- The absence of a flexible ethyl linker (compared to the target compound) may restrict conformational flexibility .
Comparative Analysis Table
Implications of Structural Variations
- Dihydropyridazine vs. This may influence binding to enzymatic targets (e.g., kinases or phosphatases).
- Substituent Effects: The 3,5-dimethylbenzenesulfonamide in the target compound increases steric bulk and lipophilicity compared to the N-methyl or chloro-substituted sulfonamides in analogs. This could enhance membrane permeability but reduce solubility.
Halogen Content : Compound 2’s dichlorobenzyl group enhances halogen-mediated interactions (e.g., with hydrophobic enzyme pockets), whereas the target’s 4-chlorophenyl group offers a balance between lipophilicity and specificity.
Biological Activity
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article synthesizes existing research findings on its biological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated across various studies, revealing its potential in several therapeutic areas:
Anticancer Activity
Research indicates that derivatives of pyridazinone compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyridazinone derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the 4-chlorophenyl group is noted to enhance cytotoxic activity against various cancer types, including breast and lung cancers .
Antimicrobial Activity
The sulfonamide moiety in this compound contributes to its antimicrobial properties. Studies suggest that compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cell growth .
Anticonvulsant Activity
Some derivatives related to this compound have been evaluated for anticonvulsant effects. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring can significantly influence anticonvulsant potency. Compounds with a similar scaffold have demonstrated efficacy in reducing seizure activity in animal models .
Case Studies
- Anticancer Efficacy : A study published in MDPI highlighted that a related pyridazinone derivative showed an IC50 value lower than 10 µM against A-431 cells, indicating potent anticancer activity. This study emphasized the importance of the 4-chlorophenyl substitution in enhancing activity against specific cancer types .
- Antimicrobial Testing : In another study, compounds with a similar sulfonamide structure were tested against various bacterial strains, showing significant inhibition zones in agar diffusion tests. The presence of electron-withdrawing groups like chlorine was found to enhance antibacterial activity .
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
